1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core fused with a benzimidazole moiety and substituted phenyl groups. This structural framework is common in bioactive molecules, particularly kinase inhibitors and receptor antagonists.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h1,4-9,12,15H,10-11,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKOMFQHHQVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known by its CAS number 862828-13-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including anticancer, antibacterial, and antifungal properties.
Chemical Structure
The compound has a complex structure featuring a pyrrolidinone ring and a benzimidazole moiety. The presence of the 5-chloro-2-methylphenyl group and the prop-2-yn-1-yl substituent contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinone core followed by functionalization with the benzimidazole and chloromethyl phenyl groups. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 6.75 ± 0.19 |
| HCC827 (Lung) | 6.26 ± 0.33 |
| NCI-H358 (Lung) | 6.48 ± 0.11 |
The compound demonstrated significant cytotoxicity in both 2D and 3D assay formats against lung cancer cells, indicating its potential as an effective therapeutic agent in oncology .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains. The specific MIC values are still under investigation but preliminary data indicate potential efficacy against common pathogens.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of lung cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to controls. Further molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer cell proliferation and survival, supporting its role as a potential therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro substitution enhances lipophilicity and cellular uptake.
- Pyrrolidinone ring is crucial for binding affinity to biological targets.
- Benzimidazole moiety contributes to anticancer activity through interference with DNA synthesis.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares the pyrrolidin-2-one–benzimidazole scaffold with several analogues (Table 1). Key differences lie in the substituents on the benzimidazole and phenyl groups:
Key Observations :
- The propargyl group in the target compound enables facile derivatization via click chemistry, unlike bulkier groups (e.g., naphthalene in 5a) .
- Chloro and methyl substituents on the phenyl ring (target compound) balance lipophilicity and steric effects compared to methoxy groups () .
- The pyrrolidin-2-one core in the target compound contrasts with the piperidine ring in , which may alter binding pocket interactions .
Pharmacokinetic Considerations
- Lipophilicity : The chloro-methylphenyl group in the target compound likely offers optimal logP values (~2–3), enhancing blood-brain barrier penetration compared to polar methoxy derivatives .
- Metabolic Stability : Propargyl’s inertness toward cytochrome P450 enzymes may reduce first-pass metabolism relative to allyl () or benzyl () groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
